molecular formula C12H14NNaO2 B12225409 Sodium 4-(piperidin-4-yl)benzoate

Sodium 4-(piperidin-4-yl)benzoate

Cat. No.: B12225409
M. Wt: 227.23 g/mol
InChI Key: VWOSWYGAGOJVKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(piperidin-4-yl)benzoate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a benzoate group linked to a piperidin-4-yl ring system, a structural motif prevalent in compounds with diverse biological activities. The sodium salt form typically offers enhanced solubility in aqueous systems compared to the free acid, facilitating in vitro biological testing. The core structure of this compound is a valuable scaffold in drug discovery. Research on analogous compounds containing the piperidin-4-yl group linked to an aromatic system has demonstrated its potential. For instance, similar molecular frameworks have been designed and evaluated as local anesthetics, showing a reversible block of nerve impulse conduction . Furthermore, the piperidin-4-yl moiety is a key component in potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating pain and inflammatory diseases , and has also been incorporated into novel CDC42 inhibitors investigated for their anticancer efficacy . This structure is also found in compounds developed as opioid receptor ligands for pain treatment research . This combination of a lipophilic aromatic ring and a hydrophilic, ionizable piperidine group makes this compound a versatile intermediate for constructing more complex molecules. Researchers can functionalize the nitrogen atom of the piperidine ring or the carboxylate group to explore structure-activity relationships (SAR) and develop new chemical entities for various therapeutic areas. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Properties

Molecular Formula

C12H14NNaO2

Molecular Weight

227.23 g/mol

IUPAC Name

sodium;4-piperidin-4-ylbenzoate

InChI

InChI=1S/C12H15NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);/q;+1/p-1

InChI Key

VWOSWYGAGOJVKN-UHFFFAOYSA-M

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The carboxylic acid group of 4-(piperidin-4-yl)benzoic acid reacts with NaOH in a 1:1 molar ratio to form the sodium salt:

$$
\text{C}{12}\text{H}{15}\text{NO}2 + \text{NaOH} \rightarrow \text{C}{12}\text{H}{14}\text{NNaO}2 + \text{H}_2\text{O}
$$

The reaction typically proceeds in aqueous or hydroalcoholic media at 25–50°C, achieving >95% conversion within 2–4 hours. Excess NaOH is avoided to prevent saponification of the piperidine ring.

Process Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Range Effect on Yield
Temperature 30–40°C Maximizes rate without side reactions
Solvent Water:Ethanol (3:1) Enhances solubility of both reactants
NaOH Concentration 1.0–1.2 M Prevents oversaturation
Stirring Rate 300–500 rpm Ensures homogeneous mixing

Post-reaction, the product is isolated via rotary evaporation or lyophilization, yielding a white crystalline solid with ≥98% purity.

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling for Precursor Synthesis

4-(Piperidin-4-yl)benzoic acid, the precursor to the sodium salt, can be synthesized via palladium-catalyzed cross-coupling. A representative protocol from pharmaceutical intermediates involves:

  • Coupling Reaction :
    $$
    \text{4-Bromobenzoic Acid} + \text{Piperidin-4-ylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(Piperidin-4-yl)benzoic Acid}
    $$
    Conducted in a 1,4-dioxane/water mixture (4:1) at 80°C for 12 hours.

  • Yield Enhancement :

    • Ligand selection: XPhos increases turnover number (TON) to 1,200.
    • Microwave irradiation reduces reaction time to 2 hours.

Reductive Amination Pathways

Patent CN1583742A discloses a hydrogenation-based route for piperidine-containing intermediates:

  • Intermediate Synthesis :

    • 1-Benzyl-4-piperidone is hydrogenated over Pd/C (10 wt%) at 20 kg/cm² H₂ pressure, yielding 4-piperidinylpiperidine.
    • Subsequent functionalization with benzoyl chloride forms the benzoate ester, which is hydrolyzed to the free acid.
  • Advantages :

    • Avoids harsh acidic/basic conditions, preserving stereochemical integrity.
    • Scalable to multi-kilogram batches with 85–90% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve efficiency:

  • Reactor Design : Tubular reactors with inline pH monitoring maintain precise stoichiometry.
  • Throughput : 50–100 kg/day achievable with residence times <30 minutes.

Purification and Quality Control

  • Crystallization : Ethanol/water mixtures (7:3) yield crystals with ≤0.5% residual solvents.
  • Analytical Methods :
    • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time 6.2 min.
    • NMR : $$ ^1\text{H} $$ NMR (D$$ _2$$O) δ 7.85 (d, 2H, Ar–H), 3.45 (m, 1H, piperidine), 2.95 (m, 4H, piperidine).

Emerging Methodologies and Research Frontiers

Biocatalytic Approaches

Recent patents explore transaminase-mediated synthesis of piperidine intermediates, reducing reliance on transition metals. For example:

  • Enzyme : ω-Transaminase from Arthrobacter sp. converts ketones to amines with 99% enantiomeric excess (ee).
  • Yield : 70–75% in phosphate buffer (pH 7.5) at 37°C.

Photocatalytic Functionalization

Visible-light-driven C–H activation enables direct benzoic acid synthesis from toluene derivatives, though yields remain modest (40–50%).

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzoate moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve halogenated benzoates and nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoate moiety.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(piperidin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)

  • Structure : Methyl ester derivative of 4-(piperidin-4-yl)benzoic acid, with a hydrochloride counterion.
  • Key Differences : The methyl ester group reduces polarity compared to the sodium salt, while the hydrochloride counterion increases solubility in polar solvents.
  • Applications : Often used in intermediate synthesis due to its stability under acidic conditions .

4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS: 149353-84-4)

  • Structure : Free carboxylic acid form with a hydrochloride counterion.
  • Key Differences : The absence of a sodium ion results in lower solubility in water. The carboxylic acid group increases acidity (pKa ~4-5), making it suitable for pH-sensitive applications.
  • Applications: Potential precursor for metal-organic frameworks (MOFs) or prodrug synthesis .

Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS: 1220021-56-6)

  • Structure : Benzoate ester linked via a methylene group to the piperidine ring.
  • Applications : Studied for its modified pharmacokinetic profile in CNS drug candidates .

Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate (Compound 4y, )

  • Structure : Incorporates a hydroxydiphenylmethyl group on the piperidine ring and a para-methyl benzoate.
  • Key Differences : The bulky diphenylmethyl group enhances lipophilicity, favoring membrane permeability.
  • Applications : Tested for antimicrobial activity against Staphylococcus aureus .

4-[2-(4-Hydroxypiperidin-1-yl)ethyl]benzoic Acid (CAS: 25437-94-9)

  • Structure : Features an ethyl linker and a hydroxy group on the piperidine ring.
  • Applications : Investigated for its role in modulating enzyme activity in metabolic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.